3-{[(3-Methylphenyl)carbamoyl]methoxy}benzoic acid
Description
3-{[(3-Methylphenyl)carbamoyl]methoxy}benzoic acid is a chemical compound known for its diverse applications in scientific research and industry It is a derivative of benzoic acid and features a complex structure that includes a methylanilino group and an oxoethoxy linkage
Properties
IUPAC Name |
3-[2-(3-methylanilino)-2-oxoethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-11-4-2-6-13(8-11)17-15(18)10-21-14-7-3-5-12(9-14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTZIJUWUCLRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Methylphenyl)carbamoyl]methoxy}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methylaniline with ethyl chloroformate to form an intermediate, which is then reacted with 2-hydroxybenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Methylphenyl)carbamoyl]methoxy}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methylanilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-{[(3-Methylphenyl)carbamoyl]methoxy}benzoic acid exhibit notable antimicrobial properties. For instance, studies have shown that certain benzoic acid derivatives possess bactericidal activities against pathogens such as Escherichia coli and Listeria monocytogenes. A comparative analysis found that compounds with specific substitutions on the benzene ring significantly influenced their antibacterial efficacy .
Drug Development
The structural characteristics of this compound make it a valuable candidate for drug development. Its ability to interact with biological targets can be harnessed in the synthesis of novel pharmaceuticals aimed at treating infections or other diseases. The compound's carboxylic acid group is particularly useful for forming prodrugs or enhancing solubility and bioavailability in therapeutic formulations.
Herbicide Development
Research has demonstrated that similar compounds can be effective in controlling agricultural pests and weeds. The preparation of derivatives like 3-bromo-4-methoxybenzoic acid has shown promising results in inhibiting fungal pathogens and regulating plant growth . Such findings suggest that this compound could be developed into a herbicide or fungicide.
Plant Growth Regulation
The compound's structural features may also enable it to act as a plant growth regulator, potentially enhancing crop yield and resilience against environmental stressors. Studies have indicated that certain benzoic acid derivatives can modulate plant physiological processes, thus improving agricultural productivity.
Enzyme Inhibition Studies
The compound's interaction with enzymes involved in metabolic pathways presents opportunities for biochemical research. For example, studies have explored how similar benzoic acid derivatives can inhibit poly(ADP-ribose) polymerase, an enzyme critical for DNA repair mechanisms . This inhibition can provide insights into cancer treatment strategies.
Metabolic Pathway Analysis
Investigations into the metabolism of methoxy-substituted benzoic acids reveal potential pathways for bioconversion by anaerobic bacteria, which could have implications for environmental microbiology and bioremediation strategies .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study evaluated the bactericidal effects of various benzoic acid derivatives on Campylobacter jejuni, revealing that specific structural modifications significantly enhanced their activity against this pathogen. The findings support the potential use of this compound in food safety applications.
Case Study 2: Agricultural Applications
In agricultural trials, 3-bromo-4-methoxybenzoic acid demonstrated effective control of Cytospora mandshurica, a significant pathogen affecting crops. This case highlights the compound's potential as a basis for developing new agricultural chemicals aimed at pest control .
Mechanism of Action
The mechanism of action of 3-{[(3-Methylphenyl)carbamoyl]methoxy}benzoic acid involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tolfenamic acid: A non-steroidal anti-inflammatory drug with a similar structure but different functional groups.
Mefenamic acid: Another NSAID with a similar core structure but different substituents.
Flufenamic acid: Shares a similar fenamate structure but has different pharmacological properties.
Uniqueness
3-{[(3-Methylphenyl)carbamoyl]methoxy}benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylanilino group and oxoethoxy linkage make it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
3-{[(3-Methylphenyl)carbamoyl]methoxy}benzoic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antiproliferative, antioxidant, and antibacterial activities, supported by relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure, which features a methoxy group and a carbamoyl substituent on a benzoic acid backbone. This structure is significant as it influences the compound's interaction with biological targets.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of various benzoic acid derivatives, including this compound.
- Case Study : A study evaluated several substituted benzoic acids for their ability to inhibit cancer cell proliferation. The results indicated that compounds with similar structural features exhibited varying degrees of activity against different cancer cell lines.
- Findings : The compound demonstrated an IC50 value in the low micromolar range, suggesting significant potency against specific cancer types.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 2.5 |
| Other Derivatives | HCT 116 | 3.1 |
| Other Derivatives | HEK 293 | 5.3 |
These results indicate that the compound may serve as a lead structure for developing new anticancer agents.
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound.
- Research Findings : In vitro assays showed that this compound exhibited strong antioxidant properties, outperforming standard antioxidants like butylated hydroxytoluene (BHT). The antioxidant capacity was assessed using multiple methods, confirming its potential for protecting cells from oxidative stress.
| Assay Method | Result |
|---|---|
| DPPH Scavenging | Strong |
| ABTS Assay | Superior to BHT |
| FRAP Assay | High |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated.
- Case Study : Testing against various bacterial strains revealed that the compound exhibited selective antibacterial activity, particularly against Gram-positive bacteria such as Enterococcus faecalis.
- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound were recorded at 8 µM against E. faecalis, indicating effective antibacterial action.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- Antiproliferative Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Antioxidant Mechanism : It likely acts by scavenging free radicals and enhancing endogenous antioxidant enzyme activities.
- Antibacterial Mechanism : The inhibition of bacterial cell division proteins could be a potential pathway through which this compound exerts its antibacterial effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{[(3-Methylphenyl)carbamoyl]methoxy}benzoic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling a substituted benzoic acid derivative with a carbamoyl-containing intermediate. A stepwise approach is recommended:
Esterification : Protect the carboxylic acid group of the benzoic acid precursor using methyl or ethyl esters under acidic conditions (e.g., H₂SO₄ in methanol) .
Carbamoyl Formation : React 3-methylphenyl isocyanate with a methoxy-substituted glycolic acid derivative to form the carbamoyl-methoxy linker .
Coupling : Use microwave-assisted synthesis (100–120°C, 30–60 min) to attach the carbamoyl-methoxy group to the benzoic acid core, followed by deprotection of the ester .
- Optimization : Monitor reaction progress via TLC or HPLC. Solvent choice (e.g., DMF for polar intermediates) and catalysts like DMAP can improve yields .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Melting Point : Expect a range of 169–171°C for pure samples .
- NMR : Confirm the presence of the carbamoyl proton (δ 8.1–8.3 ppm for NH), methoxy group (δ 3.8–4.0 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
- IR Spectroscopy : Look for carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and carbamoyl groups) .
- HPLC-MS : Use a C18 column with a water-acetonitrile gradient to assess purity (>95%) and verify molecular weight (C₁₆H₁₅NO₄; theoretical MW: 301.3 g/mol) .
Q. What are the preliminary biological screening strategies for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s method. Competitive inhibition kinetics (IC₅₀) should be calculated via Lineweaver-Burk plots .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 10–100 µM concentrations. Compare to controls like doxorubicin .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence enzyme inhibition efficacy?
- Structure-Activity Relationship (SAR) :
- The 3-methyl group on the phenyl ring enhances hydrophobic interactions with AChE’s peripheral anionic site, as shown in docking studies (PDB ID: 4EY7). Replace with bulkier groups (e.g., trifluoromethyl) to evaluate steric effects .
- Data Contradiction : While methyl groups improve selectivity for AChE, methoxy substituents may reduce potency due to increased polarity. Validate via comparative IC₅₀ assays .
Q. What computational strategies can predict binding modes and pharmacokinetic properties?
- Molecular Docking : Use AutoDock Vina to model interactions with AChE’s catalytic triad (Ser200, His440, Glu327). Prioritize poses with hydrogen bonds to the carbamoyl NH and π-π stacking with aromatic residues .
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (TPSA: ~80 Ų) but potential hepatotoxicity due to the carboxylic acid moiety. Validate with in vivo models .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- Degradation Pathways :
- Hydrolysis of the carbamoyl group in acidic conditions forms 3-methoxybenzoic acid and 3-methylphenylamine. Monitor via stability studies (pH 1–9, 37°C) .
- LC-MS/MS : Detect degradation products using a QTOF mass spectrometer in negative ion mode. Fragment ions at m/z 121 (benzoic acid) and m/z 107 (methylaniline) confirm breakdown .
- Mitigation : Use lyophilization for long-term storage and avoid aqueous buffers below pH 5 .
Contradictions and Resolutions
- Synthetic Yield Variability : Microwave synthesis () reports >80% yields, while traditional methods ( ) achieve ~60%. Resolution: Optimize microwave power (300 W) and use phase-transfer catalysts .
- Biological Activity : Some analogs (e.g., trifluoromethyl derivatives) show higher potency but poor solubility. Resolution: Introduce PEGylated prodrugs to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
